molecular formula C26H33N3O2 B11423552 N-(2-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

N-(2-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

Cat. No.: B11423552
M. Wt: 419.6 g/mol
InChI Key: HCBOYSPMGRQNHW-UHFFFAOYSA-N
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Description

N-(2-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound with a molecular formula of C26H33N3O2 This compound is characterized by its unique structure, which includes a benzodiazole ring, an ethylphenoxy group, and a cyclohexanecarboxamide moiety

Preparation Methods

The synthesis of N-(2-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Benzodiazole Ring: The synthesis begins with the formation of the benzodiazole ring through a cyclization reaction involving an appropriate precursor.

    Attachment of the Ethylphenoxy Group: The ethylphenoxy group is introduced via an etherification reaction, where an ethylphenol derivative reacts with an appropriate electrophile.

    Formation of the Cyclohexanecarboxamide Moiety: The final step involves the formation of the cyclohexanecarboxamide moiety through an amidation reaction, where a cyclohexanecarboxylic acid derivative reacts with an amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(2-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(2-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE can be compared with other similar compounds, such as:

    N-[2-(4-Ethylphenoxy)ethyl]-1-butanamine: This compound has a similar ethylphenoxy group but differs in the rest of its structure.

    N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine: Another compound with a similar ethylphenoxy group but a different overall structure.

    N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]cyclohexanecarboxamide: This compound has a similar benzimidazole and cyclohexanecarboxamide moiety but differs in the substituents on the benzimidazole ring.

Properties

Molecular Formula

C26H33N3O2

Molecular Weight

419.6 g/mol

IUPAC Name

N-[2-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C26H33N3O2/c1-2-20-12-14-22(15-13-20)31-19-18-29-24-11-7-6-10-23(24)28-25(29)16-17-27-26(30)21-8-4-3-5-9-21/h6-7,10-15,21H,2-5,8-9,16-19H2,1H3,(H,27,30)

InChI Key

HCBOYSPMGRQNHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4

Origin of Product

United States

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